Cyanoginosin RR; Cyanoviridin RR
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Overview
Description
Preparation Methods
The preparation of Cyanoginosin RR involves the mass culture of an axenic clone of Microcystis viridis . The toxin is isolated from the cells using modern nuclear magnetic resonance techniques . The biosynthesis of Cyanoginosin RR in cyanobacteria involves a pathway similar to that used for producing other microcystins, employing a combination of non-ribosomal peptide synthetases and polyketide synthases .
Chemical Reactions Analysis
Cyanoginosin RR undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cyanoginosin RR can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs .
Scientific Research Applications
Cyanoginosin RR has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the structure and function of cyclic peptides . In biology, it serves as a tool for investigating the mechanisms of toxin production and regulation in cyanobacteria . In medicine, Cyanoginosin RR is studied for its potential therapeutic applications, including its use as a lead compound for developing new drugs targeting specific molecular pathways . Additionally, it is used in environmental research to monitor and assess the impact of cyanotoxins on aquatic ecosystems .
Mechanism of Action
Cyanoginosin RR exerts its effects by inhibiting protein phosphatases, particularly protein phosphatase 1 and protein phosphatase 2A . This inhibition disrupts cellular signaling pathways, leading to the accumulation of phosphorylated proteins and subsequent cellular toxicity . The molecular targets of Cyanoginosin RR include various enzymes and receptors involved in cellular regulation and signal transduction .
Comparison with Similar Compounds
Cyanoginosin RR is structurally similar to other cyclic heptapeptide toxins produced by cyanobacteria, such as microcystin-LR, microcystin-YR, and microcystin-LA . it is unique in its specific amino acid composition and the presence of the unusual amino acid Adda . Similar compounds include nodularin, another cyclic peptide toxin produced by Nodularia species, and cylindrospermopsin, a toxin produced by Cylindrospermopsis raciborskii .
Properties
IUPAC Name |
8,15-bis[3-(diaminomethylideneamino)propyl]-18-(6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl)-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75N13O12/c1-26(24-27(2)37(74-8)25-32-14-10-9-11-15-32)18-19-33-28(3)40(64)60-36(46(70)71)20-21-38(63)62(7)31(6)43(67)56-30(5)42(66)59-35(17-13-23-55-49(52)53)45(69)61-39(47(72)73)29(4)41(65)58-34(44(68)57-33)16-12-22-54-48(50)51/h9-11,14-15,18-19,24,27-30,33-37,39H,6,12-13,16-17,20-23,25H2,1-5,7-8H3,(H,56,67)(H,57,68)(H,58,65)(H,59,66)(H,60,64)(H,61,69)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGDOBKZMULDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75N13O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1038.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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